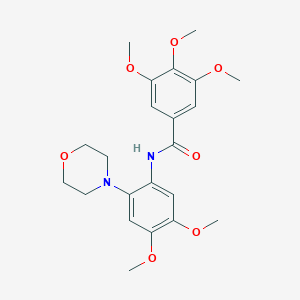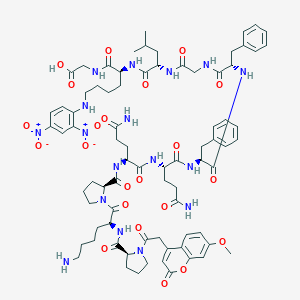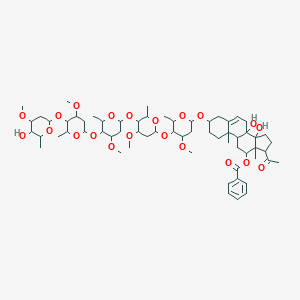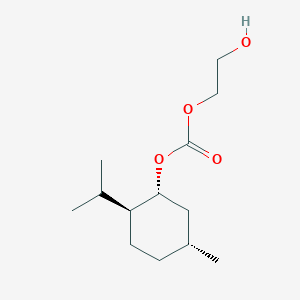![molecular formula C49H97NO10 B235476 N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide CAS No. 152139-44-1](/img/structure/B235476.png)
N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide is a natural product found in Agelas mauritiana with data available.
Wissenschaftliche Forschungsanwendungen
Solubility in Ethanol-Water Solutions
- Research Context : Studies on the solubility of similar compounds in ethanol-water solutions provide insights into their physical properties and potential applications. For example, Gong et al. (2012) explored the solubility of related saccharides in ethanol-water mixtures, which is significant for pharmaceutical and food industries (Gong, Wang, Zhang, & Qu, 2012).
Conformational and Vibrational Spectroscopic Study
- Chemical Analysis : Aydın and Özpozan (2020) conducted a detailed spectroscopic study of a structurally similar compound, quercetin 3-D-galactoside, highlighting the importance of such analyses in understanding the chemical properties and potential applications of these compounds (Aydın & Özpozan, 2020).
Computational Study on Blood Glucose Regulation
- Pharmacological Potential : Muthusamy and Krishnasamy (2016) utilized a computational approach to investigate a similar compound's role in diabetes management. This research highlights the potential therapeutic applications of these compounds in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).
Synthesis and Characterization
- Synthetic Techniques : Mohammed et al. (2020) demonstrated the synthesis of a sugar imine molecule derived from D-glucose, showcasing the methods and technologies used in synthesizing complex organic compounds (Mohammed, Kadhum, Mohammed, & Al Rekabi, 2020).
Biomedical Applications
- Healthcare and Medicine : Studies like those by Manfredini et al. (2000) on molecular combinations of antioxidants demonstrate the potential health benefits and applications of compounds with similar structures in treating diseases and promoting overall health (Manfredini, Vertuani, Manfredi, Rossoni, Calviello, & Palozza, 2000).
Eigenschaften
CAS-Nummer |
152139-44-1 |
|---|---|
Molekularformel |
C49H97NO10 |
Molekulargewicht |
860.3 g/mol |
IUPAC-Name |
N-[3,4-dihydroxy-16-methyl-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]-2-hydroxytetracosanamide |
InChI |
InChI=1S/C49H97NO10/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-23-27-30-33-36-42(53)48(58)50-40(38-59-49-47(57)46(56)45(55)43(37-51)60-49)44(54)41(52)35-32-29-26-24-21-22-25-28-31-34-39(3)5-2/h39-47,49,51-57H,4-38H2,1-3H3,(H,50,58)/t39?,40?,41?,42?,43-,44?,45+,46+,47-,49+/m1/s1 |
InChI-Schlüssel |
CWDKQZNZOJUUBP-DPNOIICRSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO[C@@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O)C(C(CCCCCCCCCCCC(C)CC)O)O)O |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCC(C)CC)O)O)O |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(C(CCCCCCCCCCCC(C)CC)O)O)O |
Synonyme |
agelasphin 11 agelasphin-11 AGL-11 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-bromo-4-(4-morpholinyl)phenyl]-2-phenoxyacetamide](/img/structure/B235397.png)



![N-[5-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2-methoxy-3-methylbenzamide](/img/structure/B235422.png)
![(4As,7aR,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxyspiro[1,2,4,5,7a,13-hexahydro-4,12-methanobenzofuro[3,2-e]isoquinoline-6,2'-1,3-dihydroindene]-7-one](/img/structure/B235426.png)

![(7Z,18E,20Z)-17-Ethyl-2,4,10,12,14,16-hexahydroxy-9-(hydroxymethyl)-3,7,11,13,15,21-hexamethyl-23-azatricyclo[22.3.1.05,27]octacosa-1,3,5(27),7,18,20,24-heptaene-6,22,26,28-tetrone](/img/structure/B235437.png)
![2,4-Difluoro-1-[3-fluoro-4-(4-propylphenyl)phenyl]benzene](/img/structure/B235440.png)

![N-[3-chloro-2-(4-methyl-1-piperazinyl)phenyl]-2-thiophenecarboxamide](/img/structure/B235457.png)
![N-[3-chloro-2-(4-isobutyryl-1-piperazinyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B235471.png)
![5-[3-(Trifluoromethyl)phenyl]furan-2-carboxamide](/img/structure/B235472.png)
![N-[6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-17-hydroxy-9-oxooctadeca-10,12-dienoyl]amino]pentanediamide](/img/structure/B235475.png)